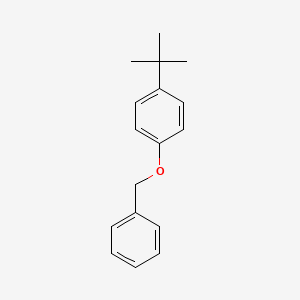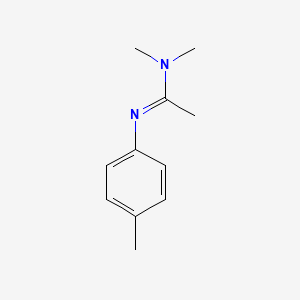
N'-(4-methyl-phenyl)-N,N-dimethyl-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a 4-methylphenyl group attached to an acetamidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-methylbenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include palladium on carbon and other transition metal catalysts .
Industrial Production Methods
In industrial settings, the production of N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamidine group to an amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted acetamidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-phenyl)-acetamidine
- N,N-dimethyl-4-methylbenzylamine
- N-(4-chloro-phenyl)-N,N-dimethyl-acetamidine
Uniqueness
N’-(4-methyl-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54796-29-1 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9-5-7-11(8-6-9)12-10(2)13(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
XIEBYTPGMMTHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


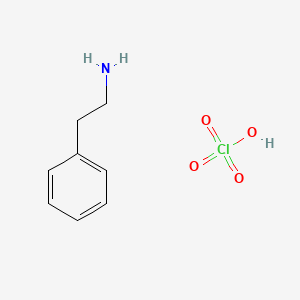
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
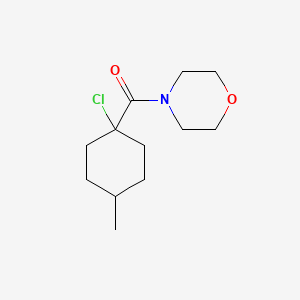
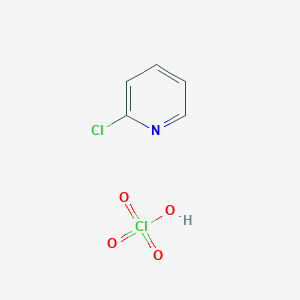
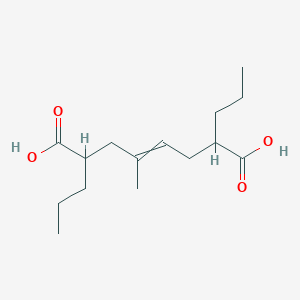
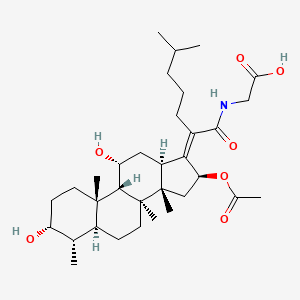
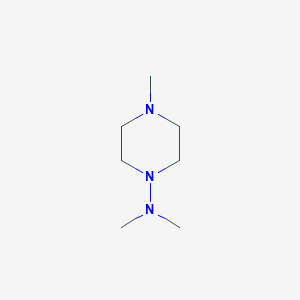
methanethione](/img/structure/B14637979.png)
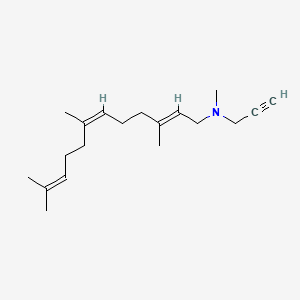
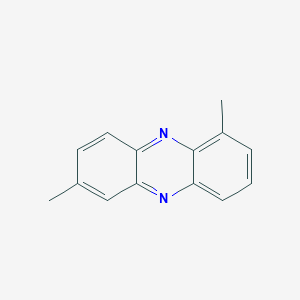
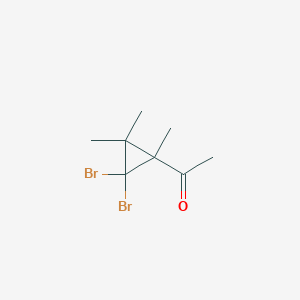
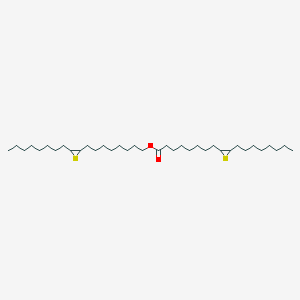
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
